molecular formula C12H11FN2O2 B11797980 2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid

2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B11797980
M. Wt: 234.23 g/mol
InChI Key: FZNLIWJXVCYGEP-UHFFFAOYSA-N
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Description

2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid is a chemical compound that features a fluorophenyl group attached to a pyrazole ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both the fluorophenyl group and the pyrazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)pyrazol-1-yl]propanoic acid

InChI

InChI=1S/C12H11FN2O2/c1-8(12(16)17)15-7-9(6-14-15)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,16,17)

InChI Key

FZNLIWJXVCYGEP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C=C(C=N1)C2=CC=CC=C2F

Origin of Product

United States

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